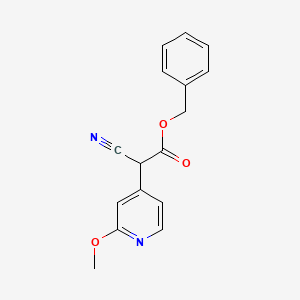
Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate is an organic compound that features a benzyl ester group, a cyano group, and a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate typically involves the reaction of benzyl bromide with 2-cyano-2-(2-methoxypyridin-4-yl)acetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl or pyridine derivatives.
Scientific Research Applications
Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxypyridine moiety can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-cyanoacetate: Lacks the methoxypyridine moiety, making it less versatile in certain reactions.
2-Cyano-2-(2-methoxypyridin-4-yl)acetic acid: Lacks the benzyl ester group, affecting its solubility and reactivity.
Uniqueness
Benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate is unique due to the presence of both the benzyl ester and methoxypyridine moieties, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications in synthesis and research.
Properties
IUPAC Name |
benzyl 2-cyano-2-(2-methoxypyridin-4-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-15-9-13(7-8-18-15)14(10-17)16(19)21-11-12-5-3-2-4-6-12/h2-9,14H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPMCWOVMFYGWEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)C(C#N)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
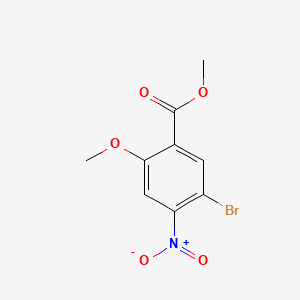
![tert-butyl N-[[(2R)-1-(2-chloroacetyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B8207897.png)
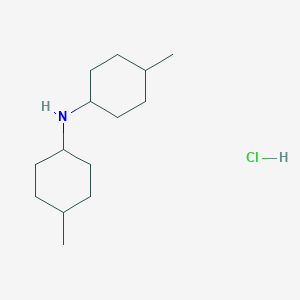
![Benzyl N-[6-({[(tert-butoxy)carbonyl]amino}methyl)pyridin-3-yl]carbamate](/img/structure/B8207912.png)

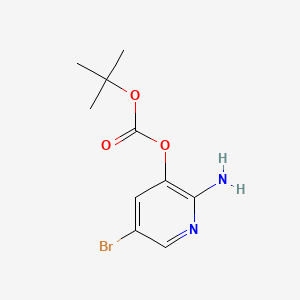
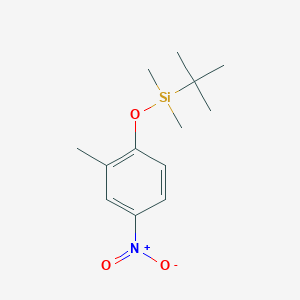
![1,4-Dimethylpyrrolo[3,2-b]pyridin-4-ium iodide](/img/structure/B8207927.png)
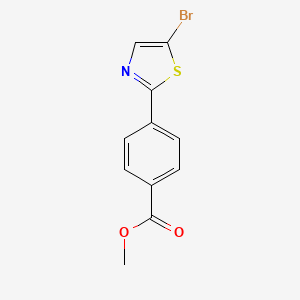
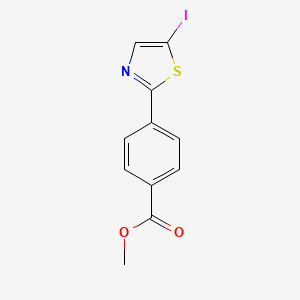
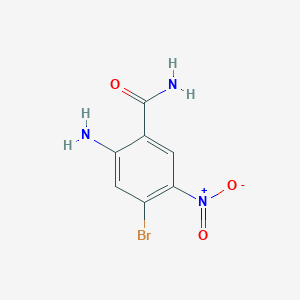
![tert-butyl (1R,5S)-3-[(4-methylbenzenesulfonyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8207969.png)
![tert-Butyl N-[(tert-butoxy)carbonyl]-N-(hex-5-yn-1-yl)carbamate](/img/structure/B8207970.png)
![[(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] methanesulfonate](/img/structure/B8207983.png)
